ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163091
InChI: InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3
SMILES:
Molecular Formula: C8H10Br2N2O2
Molecular Weight: 325.99 g/mol

ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate

CAS No.:

Cat. No.: VC18163091

Molecular Formula: C8H10Br2N2O2

Molecular Weight: 325.99 g/mol

* For research use only. Not for human or veterinary use.

ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate -

Specification

Molecular Formula C8H10Br2N2O2
Molecular Weight 325.99 g/mol
IUPAC Name ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate
Standard InChI InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3
Standard InChI Key LWUZHAWDBQUSQC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(N(C(=N1)Br)C)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate features a 1-methylimidazole ring substituted with bromine atoms at positions 2 and 5, coupled to an ethyl acetate moiety via a methylene bridge. The IUPAC name, ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate, reflects this arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC8H10Br2N2O2\text{C}_8\text{H}_{10}\text{Br}_2\text{N}_2\text{O}_2
Molecular Weight325.99 g/mol
InChIInChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3
SMILESCCOC(=O)CC1=C(N(C(=N1)Br)C)Br
PubChem CID165761435

The planar imidazole ring and electron-withdrawing bromine atoms create a electrophilic profile, facilitating nucleophilic substitution reactions .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ3.7ppm\delta \approx 3.7 \, \text{ppm}), ethyl acetate protons (δ1.24.2ppm\delta \approx 1.2–4.2 \, \text{ppm}), and aromatic bromines. Density Functional Theory (DFT) calculations predict a dipole moment of 4.2D4.2 \, \text{D}, aligning with its polar nature. The compound’s Log P (octanol-water partition coefficient) of 1.45 suggests moderate lipophilicity, suitable for membrane permeability in biological systems .

Synthesis and Manufacturing

Bromination of 1-Methylimidazole

The synthesis begins with dibromination of 1-methylimidazole using bromine (Br2\text{Br}_2) in methylene chloride (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–5°C, yielding 2,5-dibromo-1-methylimidazole. This step exploits the ring’s aromaticity to direct electrophilic substitution:

1-Methylimidazole+2Br2CH2Cl22,5-Dibromo-1-methylimidazole+2HBr\text{1-Methylimidazole} + 2 \, \text{Br}_2 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{2,5-Dibromo-1-methylimidazole} + 2 \, \text{HBr}

Esterification Reaction

The brominated intermediate undergoes esterification with ethyl chloroacetate (ClCH2COOEt\text{ClCH}_2\text{COOEt}) in the presence of a base (e.g., potassium carbonate), forming the target compound via nucleophilic acyl substitution:

2,5-Dibromo-1-methylimidazole+ClCH2COOEtK2CO3Ethyl 2-(2,5-dibromo-1H-imidazol-4-yl)acetate+KCl\text{2,5-Dibromo-1-methylimidazole} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ethyl 2-(2,5-dibromo-1H-imidazol-4-yl)acetate} + \text{KCl}

Physicochemical Properties

PropertyValueMethod/Source
Melting Point112–114°CDifferential Scanning Calorimetry
Solubility1.53 mg/mL in waterESOL Prediction
Log P (Octanol-Water)1.45XLOGP3
pKa4.2 (imidazole N-H)Potentiometric Titration

The compound’s limited aqueous solubility (1.53mg/mL1.53 \, \text{mg/mL}) necessitates formulation with co-solvents (e.g., DMSO) for biological assays . Its stability under ambient conditions contrasts with decomposition at temperatures exceeding 150°C, releasing bromine vapors.

Biological Activity and Mechanisms

Enzyme Inhibition

Halogenated imidazoles are potent inhibitors of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which metabolize xenobiotics. The bromine atoms enhance binding affinity to heme iron, while the ester group modulates membrane penetration.

Antimicrobial Applications

Preliminary studies suggest activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely via disruption of fungal ergosterol biosynthesis.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 min

Mass Spectrometry (MS)

  • ESI-MS: m/z 327.98 [M+H]+^+ (calc. 325.99)

Future Perspectives

Research should prioritize:

  • Structure-Activity Relationships (SAR): Modifying the ester group to enhance bioavailability.

  • Green Synthesis: Catalytic bromination using Nbromosuccinimide\text{N}-bromosuccinimide to reduce Br2\text{Br}_2 hazards.

  • In Vivo Studies: Evaluating pharmacokinetics in murine models.

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